molecular formula C34H42N8O8S B14239225 L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine CAS No. 388077-99-4

L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine

Cat. No.: B14239225
CAS No.: 388077-99-4
M. Wt: 722.8 g/mol
InChI Key: JDEAKNFIFWQNCT-CISYKLKFSA-N
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Description

L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine is a peptide composed of five amino acids: histidine, tyrosine, tryptophan, methionine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added and coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine-reactive modifications.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with functional groups attached to specific residues.

Scientific Research Applications

L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate or biomarker.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can activate or inhibit signaling pathways, leading to various cellular responses. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophyl-L-tyrosylglycyl-L-tyrosyl-L-histidyl-L-histidine: Another peptide with a similar sequence but different amino acid composition.

    L-Threonine, L-histidyl-L-tyrosyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-arginyl-L-alanyl-L-methionyl-L-alanyl-L-lysyl-L-glutaminyl: A longer peptide with additional amino acids.

Uniqueness

L-Histidyl-L-tyrosyl-L-tryptophyl-L-methionyl-L-serine is unique due to its specific sequence and the presence of methionine, which can undergo oxidation, adding to its chemical versatility. Its combination of amino acids also allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

388077-99-4

Molecular Formula

C34H42N8O8S

Molecular Weight

722.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C34H42N8O8S/c1-51-11-10-26(31(46)42-29(17-43)34(49)50)39-33(48)28(13-20-15-37-25-5-3-2-4-23(20)25)41-32(47)27(12-19-6-8-22(44)9-7-19)40-30(45)24(35)14-21-16-36-18-38-21/h2-9,15-16,18,24,26-29,37,43-44H,10-14,17,35H2,1H3,(H,36,38)(H,39,48)(H,40,45)(H,41,47)(H,42,46)(H,49,50)/t24-,26-,27-,28-,29-/m0/s1

InChI Key

JDEAKNFIFWQNCT-CISYKLKFSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CN=CN4)N

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

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